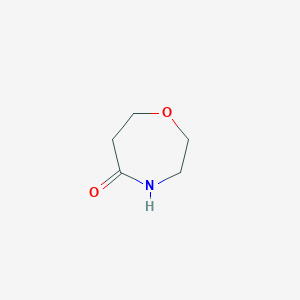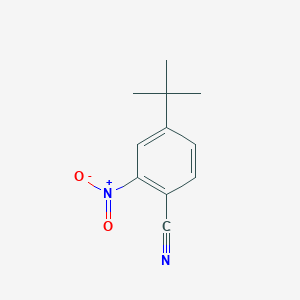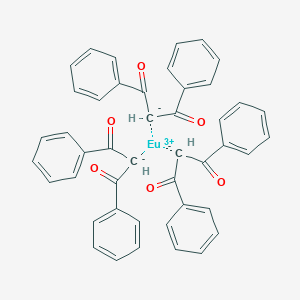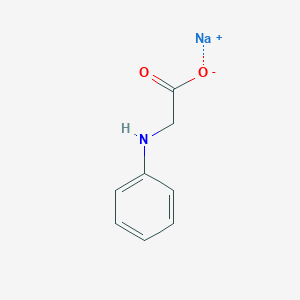
Glycine, N-phenyl-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-phenyl-, monosodium salt, also known as sodium N-phenylglycinate, is a chemical compound that is widely used in scientific research. This compound is a derivative of glycine, which is an amino acid that is found in many proteins. Sodium N-phenylglycinate is used in a variety of applications, including as a reagent in organic synthesis, as a buffering agent in biological assays, and as a stabilizer in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is important for the regulation of glutamatergic neurotransmission.
Effets Biochimiques Et Physiologiques
Sodium N-phenylglycinate has a number of biochemical and physiological effects. This compound has been shown to increase the levels of glycine in the brain, which has been associated with improved cognitive function. Sodium N-phenylglycinate has also been shown to have antidepressant effects in animal models, which may be due to its ability to increase the levels of glycine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate in lab experiments is its ability to act as a buffering agent, which helps to maintain a stable pH environment. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research involving Glycine, N-phenyl-, monosodium salt N-phenylglycinate. One area of interest is the development of new pharmaceuticals based on this compound. Another area of interest is the investigation of the role of glycine in the brain and its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate and its potential limitations in lab experiments.
Méthodes De Synthèse
Sodium N-phenylglycinate can be synthesized using a variety of methods, including the reaction of glycine with phenylacetic acid and Glycine, N-phenyl-, monosodium salt hydroxide. Another method involves the reaction of glycine with benzyl chloride and Glycine, N-phenyl-, monosodium salt hydroxide. The resulting product is then treated with hydrochloric acid to form the monoGlycine, N-phenyl-, monosodium salt salt.
Applications De Recherche Scientifique
Sodium N-phenylglycinate is used in a variety of scientific research applications, including as a reagent in organic synthesis. This compound is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antidepressants. Sodium N-phenylglycinate is also used as a buffering agent in biological assays, where it helps to maintain a stable pH environment. This compound is also used as a stabilizer in pharmaceutical formulations, where it helps to prevent the degradation of active ingredients.
Propriétés
Numéro CAS |
10265-69-7 |
|---|---|
Nom du produit |
Glycine, N-phenyl-, monosodium salt |
Formule moléculaire |
C8H8NNaO2 |
Poids moléculaire |
173.14 g/mol |
Nom IUPAC |
sodium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
YEMGQZDWLLBIEY-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Autres numéros CAS |
10265-69-7 |
Numéros CAS associés |
103-01-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



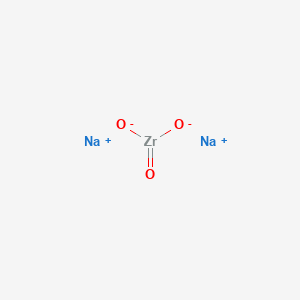
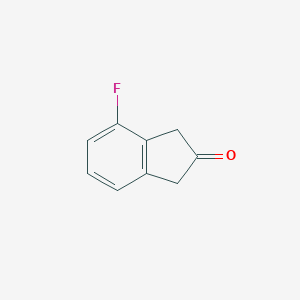
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
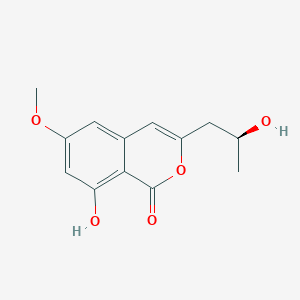
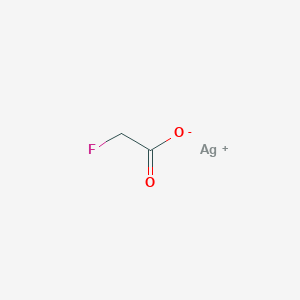
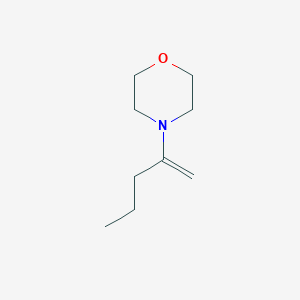
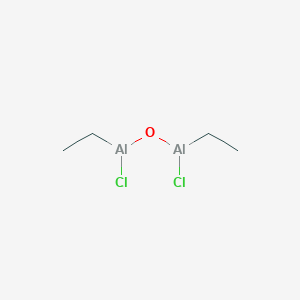

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)

